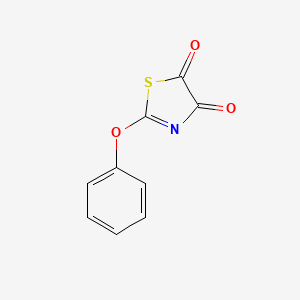

2-Phenoxy-1,3-thiazole-4,5-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

13559-72-3 |

|---|---|

Formule moléculaire |

C9H5NO3S |

Poids moléculaire |

207.21 g/mol |

Nom IUPAC |

2-phenoxy-1,3-thiazole-4,5-dione |

InChI |

InChI=1S/C9H5NO3S/c11-7-8(12)14-9(10-7)13-6-4-2-1-3-5-6/h1-5H |

Clé InChI |

URDJESGXEAGWDY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=NC(=O)C(=O)S2 |

Origine du produit |

United States |

The Significance of Heterocyclic Diones in Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. wikipedia.org A majority of pharmaceuticals and biologically active molecules feature heterocyclic frameworks. wikipedia.org Within this broad class, heterocyclic diones, which possess two carbonyl groups within the ring, are particularly valuable building blocks in organic synthesis. These moieties are often key components in the synthesis of more complex molecules, including various natural products and synthetic compounds with significant biological activities. The reactivity of the dione (B5365651) functionality allows for a wide range of chemical transformations, making them versatile intermediates.

The Architectural Features and Reactivity of the 1,3 Thiazole 4,5 Dione Scaffold

The 1,3-thiazole-4,5-dione scaffold is a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and two ketone groups at positions 4 and 5. This arrangement of atoms and functional groups imparts distinct chemical properties to the ring system. The thiazole (B1198619) ring itself is a known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous bioactive compounds. nih.govnih.gov The dione (B5365651) portion of the scaffold provides reactive sites for various nucleophilic and electrophilic attacks, enabling its use in the construction of more complex heterocyclic systems. The thermal or photochemical decomposition of related 1,3,4-oxathiazol-2-ones, which can lead to the formation of nitriles, highlights the potential for the thiazole-4,5-dione scaffold to participate in diverse chemical reactions. nih.gov

The Modulating Role of Phenoxy Substitution

The attachment of a phenoxy group (-O-C6H5) at the 2-position of the 1,3-thiazole-4,5-dione ring significantly influences its electronic and steric properties. The phenoxy group, consisting of a phenyl group bonded to an oxygen atom, is a common feature in a variety of organic compounds, including pharmaceuticals and polymers. chemicalbull.com

Electronic Effects: The oxygen atom of the phenoxy group can donate electron density to the thiazole (B1198619) ring through resonance, while the phenyl group is electron-withdrawing via its inductive effect. This interplay of electronic effects can modulate the reactivity of the entire molecule. For instance, it can influence the electrophilicity of the carbonyl carbons and the nucleophilicity of the heteroatoms. The phenoxy moiety can also participate in noncovalent interactions, such as π-π stacking and cation-π interactions, which can be crucial for molecular recognition and binding to biological targets. nih.govrsc.org

Steric Effects: The bulkiness of the phenoxy group can sterically hinder certain reaction pathways while favoring others. This steric influence can be exploited to achieve selectivity in chemical reactions, directing the approach of reagents to a specific face of the molecule. This control over the stereochemical outcome of a reaction is a critical aspect of modern organic synthesis.

The Current Research Landscape and Unaddressed Challenges

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis serves as a powerful tool for deconstructing complex molecules to identify potential starting materials and synthetic routes. youtube.com For the this compound core, the primary disconnection points are the bonds forming the thiazole (B1198619) ring and the ether linkage of the phenoxy group.

A logical retrosynthetic approach involves a primary disconnection of the carbon-sulfur and nitrogen-carbon bonds of the thiazole ring. This leads back to a key intermediate, a phenoxy-substituted thioamide. This thioamide, in turn, can be conceptually derived from a corresponding phenoxy-substituted amide and a sulfurating agent. Further disconnection of the phenoxy group via an ether cleavage retrosynthesis points to phenol (B47542) and a generic 2-substituted-1,3-thiazole-4,5-dione precursor. This suggests that the phenoxy group could be introduced at a later stage of the synthesis.

Another key disconnection strategy focuses on the C-N bond within the thiazole ring. This suggests a cyclization reaction between a precursor bearing the phenoxy-thiocarbonyl moiety and a suitable two-carbon synthon with electrophilic centers.

Novel Reaction Pathways for Thiazole-4,5-dione Ring Formation

The construction of the thiazole-4,5-dione ring is a critical step in the synthesis of the target molecule. Researchers have explored various innovative methods to achieve this, moving beyond classical approaches to embrace more efficient and sustainable strategies.

Cyclization Reactions and Their Mechanistic Elucidation

The formation of the thiazole ring often proceeds through cyclization reactions. A common and well-established method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgyoutube.com In the context of this compound, a plausible pathway would involve the cyclization of a phenoxythioamide with an appropriate α-halo-α-ketoester.

The mechanism of such cyclizations typically begins with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. nih.gov Subsequent intramolecular condensation between the nitrogen atom and the carbonyl group, followed by dehydration, leads to the formation of the thiazole ring. nih.govnih.gov The reaction conditions, including the choice of solvent and base, can significantly influence the reaction rate and yield.

Recent advancements have focused on developing catalyst-free heterocyclization reactions, which offer milder reaction conditions and often lead to moderate to excellent yields of thiazole derivatives. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

For the synthesis of the thiazole scaffold, MCRs can be designed to bring together the necessary components for ring formation in a convergent manner. For instance, a one-pot reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a suitable catalyst can lead to the formation of thiazole derivatives. nih.gov The use of KF/Clinoptilolite nanoparticles as a catalyst in water has been reported for such transformations, highlighting a green chemistry approach. nih.gov

The mechanism of these MCRs often involves a cascade of reactions, including the formation of key intermediates that subsequently undergo intramolecular cyclization to form the desired heterocyclic ring. nih.gov

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazole derivatives. researchgate.netnih.gov This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

Innovations in this area include the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govacs.org The use of water as a solvent, wherever possible, is a key aspect of green thiazole synthesis, avoiding the use of volatile organic compounds. researchgate.net Furthermore, the development of recyclable and non-toxic catalysts is a major focus of research. researchgate.netnih.gov For example, chitosan-based biocatalysts have been successfully employed in the synthesis of novel thiazole derivatives under eco-friendly conditions. acs.org

Strategies for Introducing the Phenoxy Moiety at the C2 Position

The introduction of the phenoxy group at the C2 position of the thiazole ring is a crucial step that defines the target molecule. Several strategies can be employed to achieve this functionalization.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a viable method for introducing the phenoxy group onto the thiazole ring. This approach typically involves the reaction of a 2-halo-1,3-thiazole-4,5-dione with a phenoxide salt. The thiazole ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

The success of this reaction depends on several factors, including the nature of the leaving group on the thiazole ring, the nucleophilicity of the phenoxide, and the reaction conditions. The use of a strong base to generate the phenoxide in situ is common. The sulfone group has also been shown to be a versatile reactive tag, facilitating S_NAr reactions on heteroaromatic systems. nih.gov

Coupling Reactions Involving Phenol Derivatives

No specific examples or methodologies for the synthesis of this compound through coupling reactions involving phenol derivatives could be located in the reviewed scientific literature. General methods for the formation of phenoxy-heterocyclic bonds often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, but their application to a 1,3-thiazole-4,5-dione core has not been documented.

Chemical Transformations and Functionalization of this compound

Detailed studies on the chemical transformations and functionalization of this compound are not present in the available scientific record. Therefore, the subsequent sections on its specific reactivity and modification cannot be substantiated with research findings.

Regioselective Derivatization Strategies

There is no available information on the regioselective derivatization of this compound. The inherent reactivity of the thiazole ring and the dione (B5365651) system would theoretically allow for various regioselective reactions, but specific examples and conditions have not been reported.

Exploiting the Reactivity of the Dione System

The chemical literature does not provide specific examples of reactions that exploit the reactivity of the dione system within this compound. In related dione-containing heterocycles, this functionality can undergo a variety of reactions, including reductions, cycloadditions, and nucleophilic additions, but such transformations have not been documented for this particular compound.

Side-Chain Modifications for Structure-Property Relationship Studies

As there is no information on the synthesis and derivatization of this compound, there are consequently no studies on side-chain modifications aimed at exploring structure-property relationships.

In-Depth Analysis of this compound Reveals Scant Research

Despite significant interest in the chemical reactivity and potential applications of thiazole-containing compounds, a thorough review of available scientific literature and chemical databases indicates a notable lack of specific research on this compound. While the broader class of thiazoles and related dione structures have been the subject of various studies, this particular derivative remains largely unexplored within the public domain.

General assumptions about its reactivity can be inferred from related structures. For instance, the thiazole ring is known to undergo both electrophilic and nucleophilic reactions. The electron-donating effect of the sulfur atom can direct electrophilic substitution, while the electron-withdrawing nature of the nitrogen and the adjacent dione functionality would likely influence the sites of nucleophilic attack. wikipedia.orgpharmaguideline.com The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic species that can react with various electrophiles. pharmaguideline.com

The dione functionality within the thiazole ring suggests a potential for diverse reactivity, including cycloaddition reactions. Related heterocyclic diones, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known for their participation in Diels-Alder and other cycloaddition processes. uzhnu.edu.ua It is plausible that this compound could engage in similar pericyclic reactions, yet specific studies to confirm this are absent from the current body of scientific literature.

Furthermore, ring-opening and rearrangement processes are common reaction pathways for heterocyclic systems, often triggered by heat, light, or chemical reagents. rsc.org The strained dione structure within the thiazole ring might be susceptible to such transformations, potentially leading to the formation of novel chemical entities.

Considerations of tautomeric equilibria and aromaticity are also central to understanding the behavior of thiazole derivatives. researchgate.net The thiazole ring itself possesses a degree of aromaticity, which influences its stability and reactivity. wikipedia.org The presence of the dione group and the phenoxy substituent in this compound would undoubtedly modulate its electronic structure and potential tautomeric forms, but detailed computational or experimental studies on these aspects are not documented.

Finally, the identification of reaction intermediates and the characterization of transition states are crucial for a complete mechanistic understanding. While research on other heterocyclic systems has provided insights into transient species, ontosight.ai no such data exists specifically for reactions involving this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for determining the solution-state structure and conformation of this compound.

2D NMR Techniques for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments would be essential. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to assign protons on the phenoxy group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for correlating proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would unambiguously confirm the attachment of the phenoxy group to the thiazole ring at the 2-position and delineate the dione functionality at the 4 and 5-positions. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about through-space proximity of protons, which is vital for determining the preferred orientation of the phenoxy group relative to the thiazole ring.

Dynamic NMR for Rotational Barriers and Exchange Processes

The rotation around the C-O bond connecting the phenoxy group to the thiazole ring could be a dynamic process. Variable temperature (VT) NMR studies would be employed to investigate this potential conformational exchange. By monitoring the coalescence and sharpening of NMR signals at different temperatures, the energy barrier to rotation could be calculated. This would provide valuable insight into the conformational flexibility and stability of the molecule in solution.

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, would offer a detailed fingerprint of the molecule's functional groups and bonding arrangements.

Infrared Spectroscopy for Carbonyl and Heteroatom Modes

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the dione moiety. The exact frequencies of these bands would provide information about the electronic environment and potential coupling between the carbonyls. Additionally, characteristic bands for the C-O-C ether linkage, the C=N bond, and the C-S bond within the thiazole ring would be expected. Analysis of the aromatic C-H and C=C stretching and bending vibrations would confirm the presence of the phenoxy group.

Raman Spectroscopy for Symmetrical Vibrations

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. It is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The symmetric stretching vibrations of the aromatic ring in the phenoxy group and the vibrations of the thiazole ring skeleton, including the C-S bond, would likely be prominent in the Raman spectrum. The combination of IR and Raman data would provide a more complete vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

To understand the electronic transitions and photophysical properties of this compound, electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy would be utilized. The UV-Vis absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic excitations from the ground state to excited states. Transitions such as π → π* within the aromatic phenoxy group and the thiazole ring, as well as n → π* transitions associated with the carbonyl and heteroatom lone pairs, would be anticipated. Upon excitation, the molecule may exhibit fluorescence, and the emission spectrum would provide information about the energy of the lowest excited singlet state. The Stokes shift, the difference between the absorption and emission maxima, would offer insights into the structural relaxation in the excited state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, this analysis would involve dissolving the compound in various solvents of differing polarities to record its absorption spectrum. The resulting spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide insights into the conjugated system of the molecule, which includes the phenoxy group and the thiazole-4,5-dione core. Solvent polarity can influence the positions of these bands, offering further information about the nature of the electronic transitions.

Fluorescence and Phosphorescence Properties and Their Environmental Dependence

Investigation into the photoluminescence properties of this compound would involve measuring its fluorescence and phosphorescence spectra. This would be carried out by exciting the molecule at a wavelength corresponding to an absorption maximum and recording the emission spectrum. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be a key parameter to determine.

The influence of the environment on the luminescence properties would be studied by recording spectra in a range of solvents with varying polarity and viscosity. Such studies can reveal information about the nature of the excited state and the extent of solvent-solute interactions. For instance, changes in the emission wavelength and intensity with solvent polarity can indicate changes in the dipole moment of the molecule upon excitation.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight. This technique would provide the exact mass of the this compound molecule with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, helping to identify the different components of the molecule, such as the phenoxy and thiazole-dione fragments.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful technique would provide a complete picture of the atomic arrangement in this compound, assuming a suitable single crystal can be grown.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C2 | Data not available |

| C2 | N3 | Data not available |

| N3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | S1 | Data not available |

| C2 | O1 | Data not available |

| O1 | C6 | Data not available |

| C4 | O2 | Data not available |

| C5 | O3 | Data not available |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | S1 | C2 | Data not available |

| S1 | C2 | N3 | Data not available |

| C2 | N3 | C4 | Data not available |

| N3 | C4 | C5 | Data not available |

| C4 | C5 | S1 | Data not available |

| S1 | C2 | O1 | Data not available |

| N3 | C2 | O1 | Data not available |

| C2 | O1 | C6 | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that stabilize the crystal structure. For this compound, potential interactions could occur between the aromatic rings of the phenoxy groups or involving the carbonyl oxygens and the sulfur atom of the thiazole ring.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, can have a significant impact on its physical properties. Crystallographic studies would be essential to identify and characterize any potential polymorphs of this compound. Furthermore, co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, could be explored. nih.gov This can be a strategy to modify the physicochemical properties of a compound. nih.gov X-ray diffraction is the definitive method for confirming the formation of a co-crystal and determining its structure.

Theoretical and Computational Studies of 2 Phenoxy 1,3 Thiazole 4,5 Dione

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Equilibrium Structures

A geometry optimization of 2-Phenoxy-1,3-thiazole-4,5-dione would theoretically involve calculating the minimum energy conformation of the molecule. This would provide detailed information on bond lengths, bond angles, and dihedral angles. Such data is fundamental for understanding the molecule's three-dimensional shape and steric properties. Without experimental or computational studies, specific values for these parameters remain undetermined.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. For this compound, the distribution and energies of these orbitals have not been reported.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map would reveal the charge distribution within the this compound molecule. This would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its intermolecular interactions and reactive sites. No such analysis has been published for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. By correlating calculated frequencies with experimental spectra, chemists can assign specific vibrational modes to observed absorption bands. For this compound, neither experimental spectra nor calculated vibrational frequencies are available in the literature.

Prediction of NMR Chemical Shifts and UV-Vis Spectra

Computational methods can also predict NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption maxima. These predictions are valuable for confirming the structure of newly synthesized compounds. As with other properties, these spectroscopic parameters have not been computationally determined for this compound in published studies.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are also employed to study electronic properties. There is no evidence in the scientific literature of these methods being applied to investigate the electronic properties of this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide significant insights into its dynamic behavior and conformational preferences, which are crucial for understanding its chemical reactivity and potential biological interactions. These simulations would involve calculating the trajectory of the molecule by solving Newton's equations of motion, providing a view of the molecule's flexibility and the range of shapes it can adopt. Studies on other thiazole (B1198619) derivatives have successfully used MD simulations to explore conformational behavior and stability within different environments. nih.govnih.gov

Investigation of Intramolecular Torsion and Ring Puckering

The three-dimensional structure of this compound is defined by the rotational freedom around its single bonds (intramolecular torsion) and the non-planar conformation of the thiazole ring (ring puckering).

Intramolecular Torsion: Key torsional angles would be the focus of computational analysis. These include the rotation around the C-O bond connecting the phenyl group to the thiazole ring and the C-N bond. The potential energy surface associated with the rotation of the phenoxy group would be mapped to identify the most stable (lowest energy) orientations. Conformational analysis of related phenyl-substituted heterocycles has demonstrated that the orientation of the phenyl ring can profoundly influence the conformation of the rest of the molecule. researchgate.net

Ring Puckering: The five-membered thiazole-4,5-dione ring is not perfectly flat. Computational methods would be used to determine the degree and nature of its puckering. By analyzing the endocyclic torsion angles, the most stable conformation of the ring, which could be an "envelope" or "twist" form, can be identified. Studies on similar five-membered heterocyclic rings, such as thiazolidine-2-thione, have used NMR data and computational chemistry to quantify the puckering angle. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides essential tools for mapping out the pathways of chemical reactions. For this compound, this would involve identifying the transition states—the highest energy points along a reaction coordinate—for potential reactions such as hydrolysis, nucleophilic attack at the carbonyl carbons, or cycloaddition reactions.

Using methods like Density Functional Theory (DFT), chemists can calculate the geometries and energies of reactants, products, and transition states. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding mechanism feasibility. For example, in the synthesis of other thiazole derivatives, computational analyses have been used to understand the reaction intermediates and tautomeric forms that lead to the final product. nih.gov

Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules featuring donor-acceptor groups and extended π-conjugated systems often exhibit strong NLO responses.

The NLO properties of this compound would be investigated using quantum chemical calculations. These computations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively. The phenoxy group acts as an electron-donating group, while the dione (B5365651) moiety on the thiazole ring is electron-withdrawing, creating an intramolecular charge-transfer system that is favorable for NLO activity. Studies on other thiazole-containing systems have shown that the NLO response can be tuned by modifying substituents, and DFT calculations have proven effective in predicting these properties. nih.govrsc.org The Z-scan technique is a common experimental method used to measure the NLO parameters of related organic materials. researchgate.net

Applications in Advanced Materials and Chemical Technologies

2-Phenoxy-1,3-thiazole-4,5-dione as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive dione (B5365651) functionality and a stable phenoxy group on a thiazole (B1198619) core, suggests significant potential as a versatile intermediate in organic synthesis.

The thiazole ring is a fundamental component in many synthetic strategies for building more complex heterocyclic structures. Thiazole derivatives are known to be key starting materials for a variety of fused and linked heterocyclic systems with applications in medicinal chemistry and materials science. For instance, the reaction of 1,3-thiazolidin-2,5-dione with arylidenemalononitriles can yield pyrano[2,3-d]thiazoles. researchgate.net This type of reactivity, involving the active methylene (B1212753) position adjacent to the carbonyls, highlights the potential of the thiazole-4,5-dione core.

Furthermore, the synthesis of benzo researchgate.netmdpi.comthiazolo[2,3-c] researchgate.netresearchgate.nettriazoles demonstrates the utility of the thiazole scaffold in constructing intricate, fused tricyclic systems through intramolecular cyclization and C-H bond functionalization. nih.gov The dione moiety in this compound could potentially undergo various reactions, such as condensation or cycloaddition, to serve as an entry point for diverse and complex heterocyclic frameworks. The phenoxy group, being a stable substituent, can modulate the electronic properties and solubility of the resulting molecules without interfering in many common transformations.

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. Heterocyclic compounds are excellent candidates for this purpose due to the presence of heteroatoms that can participate in hydrogen bonding. In related systems, intermolecular N—H···S hydrogen bonds have been observed to link molecules into centrosymmetric dimers, stabilizing the crystal structure. nih.gov Although this compound lacks an N-H bond for such interactions, its oxygen and nitrogen atoms could act as hydrogen bond acceptors. The planar nature of the thiazole ring and the potential for π–π stacking interactions, a common feature in aromatic heterocycles, could further guide the self-assembly process. The phenoxy group can also influence packing by adding steric bulk and participating in offset π-stacking, allowing for fine-tuning of the solid-state architecture.

Exploration in Functional Materials Science

The inherent electronic characteristics of the thiazole nucleus make it a promising candidate for various functional materials. The electron-deficient nature of some thiazole systems is particularly attractive for applications in electronics and optics.

Thiazole-containing compounds, particularly fused systems like thiazolo[5,4-d]thiazole (B1587360) (TzTz), have emerged as promising materials for organic electronics. researchgate.net The TzTz fused bi-heterocycle is an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, a key requirement for charge transport in organic semiconductors. rsc.org These characteristics have led to their successful use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org

The this compound core shares the electron-deficient nature of the thiazole ring, which could be further enhanced by the two carbonyl groups. This suggests its potential as an acceptor unit in donor-acceptor (D-A) type materials for organic electronics. By functionalizing this core, it may be possible to develop novel small molecules for use as semiconductors. The photophysical properties of such materials can be finely tuned, as demonstrated in other thiazole derivatives where crystal packing and molecular structure dictate fluorescence from blue to red-orange, enabling applications in white-light emission devices. rsc.org

Table 1: Examples of Thiazolo[5,4-d]thiazole (TzTz) Derivatives and Their Yields in Eco-Friendly Synthesis

| TzTz Derivative | Yield (%) | Reference |

|---|---|---|

| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 75 | mdpi.com |

| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | 72 | mdpi.com |

| 3,3′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | 85 | mdpi.com |

| 2,5-bis(pyridin-2-yl)thiazolo[5,4-d]thiazole | 66 | mdpi.com |

Non-linear optical (NLO) materials, which can alter the properties of light, are crucial for technologies in telecommunications and optical computing. Organic chromophores with a donor-π-acceptor (D-π-A) structure often exhibit strong second-order NLO responses. Heterocyclic systems are frequently used as either the donor, acceptor, or part of the π-bridge in these chromophores.

The thiazole ring has been incorporated into NLO-active materials. For example, the isomeric thiazolo[4,5-d]thiazole has been derivatized to create push-pull compounds that show intramolecular charge transfer, a prerequisite for NLO activity. researchgate.net The thiazole-4,5-dione core within this compound could serve as a potent electron-accepting unit. By attaching suitable electron-donating groups to the phenoxy ring or other positions, it would be possible to design novel D-A or D-π-A chromophores. Quantum chemical calculations on related thiadiazole derivatives have shown that modifying π-spacers and acceptor units can significantly enhance NLO properties, such as the first hyperpolarizability (β). jmcs.org.mxresearchgate.net This computational-led design approach could be effectively applied to chromophores based on the this compound scaffold.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape, rigidity, and intermolecular forces. Rod-like (calamitic) molecules containing rigid core units are common motifs in liquid crystal design.

Table 2: Phase Transition Temperatures of Representative Thiazole-Based Liquid Crystals

| Compound Series | Alkoxy Chain Length (n) | Phase Transitions (°C) | Reference |

|---|---|---|---|

| 2-(4-Alkoxybenzylideneamino)-4-[(4′-nitrophenyl)amino]thiazoles | - | Cr 41-184 N ↔ I | |

| Series [III]n | 5 | Cr 68 N 79 I | |

| Series [III]n | 6 | Cr 51 N 75 I | |

| Series [III]n | 8 | Cr 48 N 85 I |

Cr = Crystal, N = Nematic, I = Isotropic Liquid

Photochromic and Thermochromic Applications

There is currently no published research detailing the photochromic or thermochromic behavior of this compound. Photochromic and thermochromic materials reversibly change their color upon exposure to light or heat, respectively. This property is dependent on specific molecular structures that can undergo reversible transformations. While some heterocyclic compounds exhibit these characteristics, there is no evidence to suggest that this compound has been investigated for or possesses such properties.

Role in Catalysis and Ligand Design

The potential of this compound in catalysis and ligand design remains an unexplored area of research.

Metal Chelation Properties of the Dione System

The structure of this compound contains potential coordination sites, specifically the nitrogen and oxygen atoms of the thiazole-4,5-dione ring system, which could theoretically chelate with metal ions. However, no studies have been found that investigate or confirm the metal-chelating properties of this compound. The ability of a molecule to act as a chelating agent is fundamental to its application in areas such as catalysis and sensing.

Development of this compound-Based Ligands for Transition Metal Catalysis

Consequently, with no data on its metal chelation capabilities, the development of ligands based on this compound for transition metal catalysis has not been reported. The design of effective ligands is crucial for tuning the reactivity and selectivity of metal catalysts. Without foundational studies on its coordination chemistry, its application in this domain remains purely speculative.

Chemical Sensing and Probe Development (Non-Biological)

Similarly, the application of this compound in the development of non-biological chemical sensors or probes is not documented in existing scientific literature. Chemical sensors often rely on the specific interaction of an analyte with a receptor molecule, leading to a measurable signal. While thiazole-containing compounds have been explored for sensing applications, there are no specific reports on the use of this compound for this purpose.

Future Research Directions and Methodological Advances

Novel Synthetic Approaches and Catalyst Development for Sustainable Production

The development of efficient and sustainable synthetic routes to 2-Phenoxy-1,3-thiazole-4,5-dione is a primary area for future research. Current synthetic strategies for thiazole (B1198619) derivatives often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. researchgate.netscientificforefront.org Future efforts will likely focus on greener and more atom-economical approaches.

One promising direction is the exploration of catalytic C-H activation to directly couple phenols with a pre-formed thiazole-4,5-dione precursor. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Another avenue lies in the development of novel catalysts , such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, to improve reaction yields, selectivity, and facilitate catalyst recycling. kuey.net

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. The precise control over reaction parameters offered by flow reactors can lead to improved safety, higher purity, and easier optimization of reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Arylation | Atom economy, reduced synthetic steps | Development of selective catalysts for C-O bond formation |

| Novel Catalyst Systems | High efficiency, recyclability, mild conditions | Design of MOFs, nanoparticles, and organocatalysts |

| Flow Chemistry | Scalability, safety, precise control | Optimization of reactor design and reaction parameters |

| Multicomponent Reactions | Step economy, diversity generation | Discovery of new one-pot syntheses for the thiazole core |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the application of advanced in-situ spectroscopic techniques is crucial. Traditional offline analysis methods like chromatography and NMR spectroscopy provide snapshots of a reaction but can miss transient intermediates and crucial kinetic information.

Future research will likely employ techniques such as ReactIR (In-situ Fourier Transform Infrared Spectroscopy) and in-situ Raman spectroscopy to monitor the formation and consumption of reactants, intermediates, and products in real-time. This will enable the precise determination of reaction endpoints, the identification of reaction bottlenecks, and the optimization of process parameters with greater accuracy.

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| In-situ FTIR (ReactIR) | Functional group changes, reaction kinetics | Precise reaction endpoint determination, mechanism elucidation |

| In-situ Raman Spectroscopy | Molecular vibrations, structural changes | Monitoring of solid-phase reactions, catalyst behavior |

| Process Analytical Technology (PAT) | Real-time process understanding and control | Improved process robustness, quality, and yield |

High-Throughput Computational Screening for Structure-Property Relationships

Computational chemistry will play a pivotal role in accelerating the discovery and development of this compound and its derivatives. High-throughput computational screening allows for the rapid evaluation of a vast number of virtual compounds, predicting their physicochemical properties and potential applications before their actual synthesis.

By employing Density Functional Theory (DFT) calculations, researchers can investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability, potential reaction pathways, and spectroscopic signatures that can be correlated with experimental data. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of a library of related compounds based on their molecular descriptors. nih.gov

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectra | Understanding chemical behavior, guiding synthesis |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Simulating behavior in different environments |

| QSAR/QSPR Modeling | Biological activity, material properties | Virtual screening of compound libraries |

Exploration of this compound in Emerging Material Science Disciplines

The unique structural features of this compound, particularly the combination of an electron-rich phenoxy group and an electron-deficient thiazole-dione core, suggest its potential for applications in material science. Thiazole-containing compounds have already shown promise in the development of organic electronic materials. kuey.netnih.gov

Future research could explore the use of this compound as a building block for organic semiconductors , dyes for solar cells , or as a component in luminescent materials . The ability to tune the electronic properties by modifying the substituent on the phenoxy ring offers a pathway to designing materials with specific optical and electronic characteristics. The investigation of its polymerization potential could also lead to the creation of novel polymers with interesting thermal and mechanical properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.netchemrxiv.org For this compound, these technologies can be applied in several key areas.

Predictive models can be trained on existing data from related heterocyclic compounds to forecast the properties and potential applications of novel derivatives. acs.org This can significantly reduce the time and resources required for experimental screening. ML algorithms can also be used to optimize reaction conditions for the synthesis of the target molecule, leading to higher yields and purity.

Furthermore, retrosynthesis prediction tools powered by AI can suggest novel and efficient synthetic routes that may not be immediately obvious to human chemists. As more data on this compound and its analogs become available, the accuracy and predictive power of these AI and ML models will continue to improve, accelerating the pace of discovery in this exciting field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.